N-(4-methoxy-2-nitrophenyl)-3-(p-tolylthio)propanamide
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Overview
Description
N-(4-methoxy-2-nitrophenyl)-3-(p-tolylthio)propanamide is an organic compound characterized by its complex structure, which includes a methoxy group, a nitro group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-3-(p-tolylthio)propanamide typically involves multiple steps:
Thioether Formation: The thioether linkage is formed by reacting 4-methoxy-2-nitroaniline with p-tolylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under anhydrous conditions.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate product with 3-bromopropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxy-2-nitrophenyl)-3-(p-tolylthio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties, which are subjects of ongoing research.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases like cancer or bacterial infections.
Industry
In industry, this compound might be used in the production of specialty chemicals, dyes, and polymers. Its unique properties could enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which N-(4-methoxy-2-nitrophenyl)-3-(p-tolylthio)propanamide exerts its effects depends on its interaction with molecular targets. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In cancer research, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-3-(p-tolylthio)propanamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(4-nitrophenyl)-3-(p-tolylthio)propanamide: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.
N-(4-methoxy-2-nitrophenyl)-3-(phenylthio)propanamide: Substitutes the p-tolyl group with a phenyl group, which could affect its steric and electronic properties.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-3-(p-tolylthio)propanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a methoxy and a nitro group on the aromatic ring, along with a thioether linkage, makes it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
N-(4-methoxy-2-nitrophenyl)-3-(p-tolylthio)propanamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18N2O3S
- IUPAC Name : this compound
This compound features a nitrophenyl moiety, which is known for its influence on biological activity through electron-withdrawing effects, potentially enhancing the reactivity of the amide bond.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives with nitro groups have shown efficacy against various bacterial strains. A study reported that nitro-substituted phenyl compounds demonstrated Minimum Inhibitory Concentration (MIC) values as low as 1.49 µM against Gram-positive bacteria .
Antitumor Activity
This compound has been investigated for its potential antitumor activity. Compounds with similar structural motifs have been noted to inhibit tumor cell proliferation in vitro. For instance, a related compound was found to induce apoptosis in human breast cancer cells (MCF7) at concentrations as low as 10 µM .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds helps to elucidate the unique properties of this compound.
Compound Name | Biological Activity | MIC (µM) | Notes |
---|---|---|---|
Compound A | Antimicrobial | 1.49 | Effective against Gram-positive bacteria |
Compound B | Antitumor | 10 | Induces apoptosis in MCF7 cells |
This compound | Potentially both | TBD | Requires further investigation |
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various nitro-substituted compounds, including this compound. Results indicated that compounds with similar nitro groups exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant bacterial strains .
- Case Study on Antitumor Effects : In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines at micromolar concentrations. The study also highlighted the potential for this compound to be developed into a therapeutic agent for treating specific types of cancer .
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-3-6-14(7-4-12)24-10-9-17(20)18-15-8-5-13(23-2)11-16(15)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMWVRXLEWHQAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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